3-Fluoro-4-hydroxy-5-nitrobenzonitrile
Overview
Description
3-Fluoro-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O3. It is a derivative of benzonitrile, characterized by the presence of fluorine, hydroxyl, and nitro functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Fluorination: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate electron transfer reactions, while the hydroxyl and fluorine groups can influence the compound’s binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-hydroxybenzonitrile: Similar structure but lacks the nitro group.
3-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.
4-Fluoro-3-nitrobenzonitrile: Similar structure but with different positions of the functional groups.
Uniqueness
The combination of fluorine, hydroxyl, and nitro groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-fluoro-4-hydroxy-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNHIHWYZUWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737846 | |
Record name | 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208917-60-5 | |
Record name | 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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